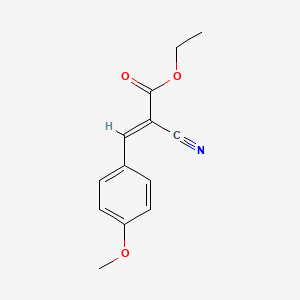

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-4-6-12(16-2)7-5-10/h4-8H,3H2,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKGDEVERRGVFA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2286-29-5 | |

| Record name | 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002286295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL ALPHA-CYANO-4-METHOXYCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Context in Organic Synthesis

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is recognized as an important starting material for the synthesis of compounds with biological and pharmacological relevance. nih.govresearchgate.net Its utility in organic synthesis is primarily due to its activated carbon-carbon double bond, which is susceptible to attack by various nucleophiles, making it a versatile precursor for a range of molecular structures.

The compound is a key intermediate in the preparation of prop-2-enoylamides and prop-2-enoates, which are classes of compounds investigated for their pharmacological properties. nih.govresearchgate.net The synthesis of this compound itself is often achieved through the Knoevenagel condensation. scielo.org.mxnih.gov This classic carbon-carbon bond-forming reaction typically involves the condensation of an aldehyde, in this case, 4-methoxybenzaldehyde (B44291), with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686). scielo.org.mxchemsrc.comorganic-chemistry.org Various catalysts and conditions can be employed to facilitate this reaction, demonstrating a fundamental application of organic synthesis principles. scielo.org.mxrsc.org The presence of multiple functional groups allows for its participation in diverse chemical transformations, solidifying its role as a versatile reagent in the construction of complex organic molecules, including various heterocyclic systems. researchgate.net

Classification Within Acrylate Chemistry and Cyanoacrylate Esters

Knoevenagel Condensation Approaches

The Knoevenagel condensation is the most prevalent method for synthesizing this compound. This reaction involves the condensation of 4-methoxybenzaldehyde (B44291) with ethyl cyanoacetate (B8463686), facilitated by a catalytic agent. The choice of catalyst and reaction conditions significantly influences the efficiency, yield, and environmental impact of the synthesis.

Traditional Catalyzed Methods

Traditional methods for this condensation have heavily relied on base catalysts and simple inorganic salts to promote the reaction.

Conventional organic bases are effective catalysts for the synthesis of this compound. smolecule.com Piperidine (B6355638), in particular, has been shown to be highly efficient, with yields reaching between 75% and 98%. smolecule.com Sodium ethoxide is also a common choice, typically used in an ethanol (B145695) solvent under reflux conditions, affording yields in the range of 70-90%. smolecule.com Pyridine is another organic base utilized for this transformation. smolecule.com These catalysts function by deprotonating the active methylene (B1212753) group of ethyl cyanoacetate, thereby facilitating its nucleophilic attack on the carbonyl group of 4-methoxybenzaldehyde.

Table 1: Comparison of Traditional Base Catalysts

| Catalyst | Typical Solvent | Yield Range (%) |

|---|---|---|

| Piperidine | Ethanol | 75-98% |

| Sodium Ethoxide | Ethanol | 70-90% |

Ammonium (B1175870) chloride (NH4Cl) serves as a mild and effective catalyst for the Knoevenagel condensation. This method is often employed in conjunction with eco-friendly solvents like polyethylene (B3416737) glycol (PEG-400), allowing the reaction to proceed at room temperature. The use of ammonium chloride provides a simple and efficient route to the desired product, which can be isolated by quenching the reaction mixture with water and filtering the resulting solid.

Organocatalytic Systems (e.g., quinine)

In the pursuit of more environmentally friendly and sustainable synthetic methods, organocatalysis has emerged as a powerful tool. Quinine (B1679958), a naturally occurring alkaloid, has been identified as a highly effective organocatalyst for the synthesis of this compound. smolecule.com This approach offers significant advantages, including the ability to perform the reaction under solvent-free conditions at room temperature. smolecule.com With a catalyst loading of just 15 mol%, yields of up to 90% can be achieved. smolecule.com Furthermore, the quinine catalyst demonstrates excellent recyclability, maintaining its activity for up to four cycles without a significant drop in performance. smolecule.com

Metal-Catalyzed Syntheses (e.g., Palladium acetate (B1210297), Copper metal surfaces)

Metal-based catalysts have also been successfully employed in the synthesis of this compound.

One notable method involves a palladium-catalyzed reaction. In this process, a mixture of palladium acetate, triphenylphosphine (B44618), 1-bromo-4-methoxybenzene, and potassium carbonate are heated in dimethylformamide (DMF). nih.govresearchgate.net Ethyl 2-cyanoacrylate is then added to this mixture to yield the final product. nih.govresearchgate.net This reaction pathway differs from the direct condensation of an aldehyde and an active methylene compound.

Another approach utilizes copper metal surfaces as a catalyst for a base-free Knoevenagel condensation. rsc.org Research has demonstrated that dendritic copper powder can effectively catalyze the reaction between 4-methoxybenzaldehyde and ethyl cyanoacetate, providing a heterogeneous catalytic system that simplifies product purification. rsc.org

Table 2: Overview of Metal-Catalyzed Syntheses

| Metal Catalyst | Co-reagents/Ligands | Key Features |

|---|---|---|

| Palladium acetate | Triphenylphosphine, Potassium Carbonate | Utilizes 1-bromo-4-methoxybenzene instead of the aldehyde |

Green Chemistry Protocols in Synthesis

Green chemistry principles have guided the development of more sustainable methods for producing this compound. These protocols focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key examples of green chemistry approaches include:

Solvent-Free Synthesis: The use of organocatalysts like quinine or triphenylphosphine enables the Knoevenagel condensation to proceed without the need for a solvent, significantly reducing environmental impact. smolecule.comorganic-chemistry.org

Use of Eco-Friendly Solvents: When a solvent is necessary, greener alternatives are employed. The ammonium chloride-catalyzed synthesis has been successfully performed in PEG-400, an environmentally benign solvent.

Recyclable Catalysts: Organocatalysts like quinine and heterogeneous catalysts such as magnetic nanoparticles (e.g., nano-Fe3O4@EA) can be recovered and reused multiple times, making the process more economical and sustainable. smolecule.comoiccpress.com This base-free method using magnetic nanoparticles is noted for its high yields and short reaction times. oiccpress.com

Alternative Synthetic Pathways

While the Knoevenagel condensation remains a primary route, a notable alternative for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction. This method utilizes different starting materials and a transition metal catalyst to construct the carbon-carbon double bond.

One documented procedure involves the reaction of 1-bromo-4-methoxybenzene with ethyl 2-cyanoacrylate. nih.govresearchgate.net This reaction is facilitated by a palladium acetate catalyst in the presence of a phosphine (B1218219) ligand, such as triphenylphosphine, and a base like potassium carbonate. The reaction is typically carried out in a high-boiling solvent like N,N-dimethylformamide (DMF) at an elevated temperature. nih.govresearchgate.net

A general scheme for this palladium-catalyzed synthesis is presented below:

Image depicting the general reaction scheme for the palladium-catalyzed synthesis of this compound.

Image depicting the general reaction scheme for the palladium-catalyzed synthesis of this compound.This method provides an alternative disconnection approach to the target molecule, starting from an aryl halide and a pre-functionalized acrylate derivative.

A comparison of the Knoevenagel condensation and the palladium-catalyzed reaction is summarized in the table below.

| Feature | Knoevenagel Condensation | Palladium-Catalyzed Reaction |

| Starting Materials | 4-Methoxybenzaldehyde, Ethyl cyanoacetate | 1-Bromo-4-methoxybenzene, Ethyl 2-cyanoacrylate |

| Key Reagents | Base catalyst (e.g., piperidine, DIPEAc) | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base (e.g., K2CO3) |

| Byproducts | Water | Stoichiometric salts |

| General Conditions | Varies from room temperature to reflux, often shorter reaction times | Elevated temperatures (e.g., 120 °C), inert atmosphere |

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound, particularly via the Knoevenagel condensation, is highly dependent on the reaction conditions. Key parameters that can be optimized to enhance the reaction yield include the choice of catalyst, solvent, and reaction temperature.

Catalyst Selection

A variety of catalysts can be employed for the Knoevenagel condensation, ranging from basic amines to ionic liquids. The selection of an appropriate catalyst is crucial for achieving high yields and minimizing reaction times.

One highly effective catalyst has been identified as diisopropylethylammonium acetate (DIPEAc). In a study focused on the synthesis of cyanoacrylates, the use of DIPEAc as a catalyst for the reaction between 4-methoxybenzaldehyde and ethyl cyanoacetate resulted in a 96% yield of this compound. This highlights the potential of task-specific ionic liquids to promote efficient condensation.

The table below showcases the impact of different catalysts on the yield of related cyanoacrylate syntheses, providing insight into potential optimization strategies for the target compound.

| Catalyst | Substrates | Solvent | Yield (%) |

| Diisopropylethylammonium acetate (DIPEAc) | 4-Methoxybenzaldehyde, Ethyl cyanoacetate | Not specified | 96 |

| Sodium Ethoxide | Benzaldehyde, Ethyl cyanoacetate | Ethanol | High |

| Piperidine | Benzaldehyde, Ethyl cyanoacetate | Ethanol | Moderate |

| n-Butylamine | Benzaldehyde, Ethyl cyanoacetate | Ethanol | Low |

| Triethylamine | Benzaldehyde, Ethyl cyanoacetate | Ethanol | Low |

Note: Data for catalysts other than DIPEAc are for the synthesis of the parent compound, ethyl 2-cyano-3-phenylacrylate, and are included to illustrate general trends in catalyst efficiency for the Knoevenagel condensation.

Solvent and Temperature Effects

The choice of solvent can significantly influence the rate and yield of the Knoevenagel condensation. While the reaction can be carried out under solvent-free conditions, the use of a solvent is often preferred for better temperature control and reactant solubility. Common solvents include ethanol, methanol, and in some cases, greener alternatives like polyethylene glycol (PEG).

Temperature also plays a critical role. While some Knoevenagel condensations proceed efficiently at room temperature, others may require heating to reflux to achieve a reasonable reaction rate and high conversion. For instance, the palladium-catalyzed synthesis of this compound is conducted at 120 °C in DMF. nih.govresearchgate.net The optimal temperature is often dependent on the specific catalyst and solvent system being used.

Systematic studies are often required to determine the ideal combination of catalyst, solvent, and temperature to maximize the yield of this compound for a specific synthetic protocol.

Mechanistic Investigations of Reactions Involving Ethyl 2 Cyano 3 4 Methoxyphenyl Acrylate

Detailed Knoevenagel Condensation Mechanisms

The primary synthetic route to Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. nih.gov In this specific case, 4-methoxybenzaldehyde (B44291) reacts with ethyl 2-cyanoacetate.

The mechanism proceeds through several key steps:

Enolate Formation : The reaction is initiated by the deprotonation of the active methylene compound, ethyl 2-cyanoacetate, by a basic catalyst. The α-proton is acidic due to the electron-withdrawing effects of the adjacent cyano and ester groups. This results in the formation of a resonance-stabilized carbanion or enolate. jlu.edu.cn

Nucleophilic Attack : The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This step forms a tetrahedral intermediate, an aldol-type addition product. rsc.org

Dehydration : The intermediate alcohol is typically unstable under the reaction conditions and readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound. This elimination step is often the driving force for the reaction and is facilitated by the formation of a highly conjugated system.

A plausible mechanistic pathway is illustrated below: Step 1: Deprotonation of ethyl 2-cyanoacetate by a base (B:). NC-CH₂(COOEt) + B: ⇌ [NC-CH(COOEt)]⁻ + BH⁺

Step 2: Nucleophilic attack of the enolate on 4-methoxybenzaldehyde. [NC-CH(COOEt)]⁻ + MeO-C₆H₄-CHO → MeO-C₆H₄-CH(O⁻)-CH(CN)(COOEt)

Step 3: Protonation of the alkoxide. MeO-C₆H₄-CH(O⁻)-CH(CN)(COOEt) + BH⁺ → MeO-C₆H₄-CH(OH)-CH(CN)(COOEt) + B:

Step 4: Base-catalyzed dehydration. The intermediate is deprotonated again at the α-carbon, followed by the elimination of a hydroxide (B78521) ion to yield the final product.

The choice of catalyst can influence the reaction rate and yield. While classic catalysts include amines like piperidine (B6355638), modern protocols employ a range of catalysts to achieve higher efficiency and milder conditions.

| Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| Piperidine | Conventional heating, organic solvent | Classic, effective but can require long reaction times. | |

| Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Solvent-free or in ethanol (B145695) | Ionic liquid catalyst, high yields. | rsc.org |

| Triphenylphosphine (B44618) (TPP) | Solvent-free, microwave irradiation | Mild conditions, high stereoselectivity for (E)-isomer, avoids Michael adducts. | acs.org |

| N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) with DABCO | Aqueous medium | Eco-friendly, reusable ionic liquid promoter. | chemistrysteps.com |

| Photo-activated Carbon Dots (HMF-CDs) | Photochemical reaction | Sustainable, high yield in short reaction times. | researchgate.net |

Nucleophilic Addition-Elimination Pathways

This compound is an electron-deficient alkene, making it highly susceptible to nucleophilic attack. The presence of both cyano and ester groups at the α-position strongly polarizes the C=C double bond, rendering the β-carbon electrophilic.

The primary reaction pathway with nucleophiles is a conjugate addition, also known as a Michael addition. youtube.com In this mechanism, a nucleophile adds to the β-carbon of the double bond. This generates a resonance-stabilized enolate intermediate where the negative charge is delocalized over the α-carbon, the cyano group, and the carbonyl group of the ester. Subsequent protonation of this intermediate yields the final addition product. This is a pure addition pathway.

A true nucleophilic addition-elimination pathway, more accurately termed a nucleophilic vinylic substitution, would require the presence of a suitable leaving group on one of the vinylic carbons (the carbons of the C=C double bond). In the structure of this compound, neither the 4-methoxyphenyl (B3050149) group at the β-position nor the hydrogen at the α-position (before substitution) are good leaving groups. Therefore, nucleophilic vinylic substitution is not a typical reaction for this specific compound.

However, in analogous systems where a good leaving group is present, this pathway can be observed. For instance, in related furyl acrylates containing a phenylsulphonyl group, nucleophiles can displace the sulfonyl group via a nucleophilic aromatic substitution (SNAr) mechanism, which is a type of addition-elimination reaction on an aromatic ring. researchgate.net For this compound itself, the reaction is mechanistically a conjugate addition. youtube.com

The general mechanism for nucleophilic conjugate addition is as follows:

Nucleophilic Attack : A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the acrylate (B77674). The π-electrons of the double bond shift to form a carbanion at the α-carbon. Nu⁻ + MeO-C₆H₄-CH=C(CN)COOEt → MeO-C₆H₄-CH(Nu)-C⁻(CN)COOEt

Intermediate Stabilization : The resulting carbanion is an enolate, which is stabilized by resonance, delocalizing the negative charge onto the oxygen of the carbonyl and the nitrogen of the cyano group.

Protonation : The enolate intermediate is then protonated by a proton source (e.g., from the solvent or added acid during workup) to give the final, stable addition product. MeO-C₆H₄-CH(Nu)-C⁻(CN)COOEt + H⁺ → MeO-C₆H₄-CH(Nu)-CH(CN)COOEt

Stereo-electronic Effects and Mechanism

Stereo-electronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, play a significant role in the chemistry of this compound.

The Knoevenagel condensation that forms this compound typically yields the (E)-isomer with high stereoselectivity. acs.org This selectivity is driven by steric and electronic factors in the transition state of the elimination step. The bulky 4-methoxyphenyl and ethyl cyanoacetate (B8463686) groups preferentially adopt an anti-periplanar arrangement to minimize steric repulsion, leading to the formation of the thermodynamically more stable (E)-isomer.

Crystallographic studies have confirmed the structure of the (E)-isomer. researchgate.netresearchgate.net The data reveals a nearly planar conformation of the molecule, excluding the ethyl group. Specifically, the conformation across the C=C bond is described as syn-periplanar, with the C(ring)—C=C—C(N) torsion angle being very small, around 3.2°. researchgate.netresearchgate.net This planarity maximizes the conjugation between the phenyl ring, the double bond, and the electron-withdrawing cyano and ester groups.

The electronic properties of the substituents are critical:

Electron-Donating Group (EDG) : The methoxy (B1213986) (-OCH₃) group on the phenyl ring is a strong electron-donating group through resonance. It pushes electron density into the conjugated π-system.

Electron-Withdrawing Groups (EWG) : The cyano (-CN) and ester (-COOEt) groups are strong electron-withdrawing groups. They pull electron density from the conjugated π-system.

This "push-pull" electronic arrangement significantly influences the molecule's reactivity. The electron donation from the methoxy-substituted ring increases the electron density at the β-carbon, which might seem to counteract its electrophilicity. However, the powerful withdrawing effects of the cyano and ester groups at the α-carbon dominate, creating a highly polarized and electron-deficient double bond that is activated for nucleophilic attack at the β-position. This electronic setup is fundamental to its role as a Michael acceptor in conjugate addition reactions.

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₃NO₃ | Defines the elemental composition. | researchgate.net |

| Conformation (C=C) | (E)-isomer | The thermodynamically favored stereoisomer. | acs.org |

| Torsion Angle (C4—C8—C9—C10) | 3.2 (5)° | Indicates a near-planar arrangement, maximizing π-conjugation. | researchgate.netresearchgate.net |

| ¹H NMR (δ, ppm) | 8.15 (s, 1H, vinylic), 7.98 (d, 2H, Ar), 6.98 (d, 2H, Ar) | Confirms the structure and shows the deshielding of the vinylic proton due to conjugation. | researchgate.net |

| ¹³C NMR (δ, ppm) | 163.87 (C=O), 154.47 (C=C), 116.32 (CN), 99.42 (C=C) | Shows the chemical shifts of key carbons, reflecting their electronic environment. | researchgate.net |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. The analysis of a 400 MHz spectrum provides key structural information. nih.gov

The spectrum shows a triplet at approximately 1.37 ppm, which is characteristic of the methyl (–CH₃) protons of the ethyl group. nih.gov This triplet splitting pattern arises from the coupling with the adjacent methylene (B1212753) (–CH₂) protons. The methylene protons of the ethyl ester appear as a multiplet (or quartet) between 4.32 and 4.37 ppm. nih.gov A sharp singlet observed at 3.87 ppm is assigned to the three protons of the methoxy (B1213986) (–OCH₃) group attached to the phenyl ring. nih.gov

The aromatic region of the spectrum displays two doublets. The doublet at 6.97 ppm corresponds to the two aromatic protons ortho to the methoxy group, while the doublet at 7.98 ppm is assigned to the two aromatic protons ortho to the acrylate (B77674) group. nih.gov Finally, a singlet at 8.15 ppm is attributed to the vinylic proton (C=CH) of the acrylate backbone. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The ¹³C NMR spectrum of this compound recorded at 100 MHz in CDCl₃ shows a total of eleven distinct signals, corresponding to the thirteen carbon atoms of the molecule (with some aromatic carbons being chemically equivalent). nih.gov

The signal at 14.1 ppm is assigned to the methyl carbon of the ethyl group. nih.gov The methoxy carbon appears at 55.8 ppm, and the methylene carbon of the ethyl group is found at 62.4 ppm. nih.gov The spectrum shows a signal at 99.4 ppm for the alpha-carbon of the acrylate moiety (the carbon bearing the cyano group). nih.gov The nitrile carbon (–C≡N) is observed at 116.2 ppm. nih.gov

Signals for the aromatic carbons are found at 114.7 ppm, 124.3 ppm, 133.6 ppm, and 163.7 ppm. nih.gov The vinylic beta-carbon of the acrylate group appears at 154.3 ppm, and the carbonyl carbon (C=O) of the ester is the most downfield signal at 163.1 ppm. nih.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for elucidating the stereochemistry and through-space proximities of protons within a molecule. For this compound, a NOESY experiment would be particularly useful to unambiguously confirm the (E)-configuration of the double bond. This would be evidenced by a cross-peak between the vinylic proton and the ortho-protons of the 4-methoxyphenyl (B3050149) ring, indicating their spatial closeness. While such techniques are invaluable for detailed structural analysis, specific experimental NOESY data for this compound were not available in the reviewed literature.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Laser-Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the presence of specific functional groups.

The FT-IR spectrum of this compound provides direct evidence for its key functional groups. nih.govresearchgate.net A strong, sharp absorption band is observed at approximately 2213 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. nih.gov The presence of the α,β-unsaturated ester is confirmed by a strong absorption at around 1712 cm⁻¹ due to the C=O (carbonyl) stretching. nih.gov

The C=C stretching of the acrylate double bond and the aromatic ring are observed in the region of 1583 cm⁻¹. nih.gov Aliphatic C–H stretching vibrations from the ethyl and methoxy groups are expected in the 3000–2800 cm⁻¹ range, with a specific peak noted at 2988 cm⁻¹. nih.govresearchgate.net The C–O stretching vibrations of the ester and ether linkages are typically found in the fingerprint region, with a notable band at 1177 cm⁻¹. nih.gov

Table 3: Key FT-IR Absorption Bands for this compound

Laser-Raman spectroscopy provides complementary information to FT-IR. The experimental Laser-Raman spectrum of solid-phase Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate has been recorded in the 4000–100 cm⁻¹ range. researchgate.net This technique is particularly sensitive to non-polar bonds. For instance, the CH₂ antisymmetric and symmetric stretching vibrations are observed in the Raman spectrum at 2969 cm⁻¹ and 2891 cm⁻¹, respectively. researchgate.net These assignments are crucial for a complete vibrational analysis of the molecule. researchgate.net

Table 4: Selected Laser-Raman Spectroscopic Data for this compound

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS), often coupled with gas chromatography (GC) as GC-MS, is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. While detailed mass spectrometric studies providing specific fragmentation patterns for this compound are not extensively documented in the surveyed literature, the expected fragmentation can be inferred from its functional groups. As an aromatic ester, fragmentation would likely involve characteristic losses. Key fragmentation pathways would be anticipated to include the loss of the ethoxy group (-OCH2CH3) from the ester moiety and cleavage of the bond adjacent to the carbonyl group. The stable aromatic ring would likely result in a strong molecular ion peak and prominent fragments containing the methoxyphenyl group.

X-ray Diffraction Studies

X-ray diffraction provides definitive information on the three-dimensional atomic arrangement in a crystalline solid, offering precise insights into molecular structure, conformation, and intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction analysis of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, with the chemical formula C₁₃H₁₃NO₃, has successfully determined its precise molecular structure. researchgate.netnih.gov The compound crystallizes in the monoclinic space group P21/n. researchgate.net The conformation across the C=C double bond is identified as syn-periplanar. researchgate.netnih.gov This is quantitatively described by the torsion angle of the C4—C8—C9—C10 segment, which is 3.2 (5)°. researchgate.netnih.gov This particular conformation defines the stereochemistry of the molecule in the solid state.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₁₃NO₃ |

| Formula weight | 231.24 |

| Crystal system | Monoclinic |

| Space group | P21/n |

| a (Å) | 8.4889 (12) |

| b (Å) | 8.3552 (16) |

| c (Å) | 17.143 (3) |

| β (°) | 91.294 (11) |

| Volume (ų) | 1215.6 (3) |

| Z | 4 |

| Temperature (K) | 296 |

Data sourced from Suchetan, P. A., et al. (2013). researchgate.netnih.gov

In the crystal structure of this compound, the molecules are linked into inversion dimers through C—H···O hydrogen bonds. researchgate.netnih.gov Specifically, these interactions occur between a carbon atom on the phenyl ring (C3) and a neighboring carbonyl oxygen (O2), and between another carbon on the acrylate backbone (C8) and the same oxygen atom. researchgate.net These interactions collectively generate R²₂(10) and R²₂(14) ring motifs. researchgate.netnih.gov These dimers subsequently organize into a distinct zigzag pattern within the crystal. researchgate.netnih.gov

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C3—H3···O2 | 0.93 | 2.54 | 3.414 (3) | 157 |

| C8—H8···O2 | 0.93 | 2.59 | 3.475 (3) | 159 |

Data sourced from Suchetan, P. A., et al. (2013). researchgate.net

In addition to hydrogen bonding, the crystal packing is further stabilized by weak π-π stacking interactions. researchgate.netnih.gov These interactions occur between the benzene (B151609) rings of adjacent molecules. The measured centroid-to-centroid separation between these interacting aromatic rings is 3.9986 (17) Å, indicating a significant, albeit weak, cohesive force contributing to the stability of the crystal lattice. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed to investigate the molecular properties of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. Specifically, calculations using B3LYP and M06-2X functionals with a 6-311++G(d,p) basis set have been performed to determine the optimized geometry and vibrational frequencies of the compound in its ground state. nih.govcapes.gov.br

Optimized Geometric Parameters (Bond Lengths, Bond Angles)

The equilibrium geometry of this compound has been determined by energy minimization using DFT methods. The calculated bond lengths and bond angles are in good agreement with experimental data obtained from X-ray diffraction, confirming the accuracy of the theoretical model. nih.govcapes.gov.brresearchgate.net

For instance, in the methoxyphenyl group, the C21–O44 and O44–C45 bond lengths were calculated to be 1.353 Å and 1.428 Å, respectively, using the B3LYP/6-311++G(d,p) method. researchgate.net These theoretical values are consistent with experimentally observed bond lengths. researchgate.net The planarity of the molecule is a key feature of its optimized structure, with minor torsion angles suggesting a nearly flat conformation.

Table 1: Selected Theoretical Bond Lengths of this compound

| Bond | Bond Length (Å) (B3LYP/6-311++G(d,p)) |

|---|---|

| C21–O44 | 1.353 |

| O44–C45 | 1.428 |

| C≡N | (Data not available in abstract) |

| C=C | (Data not available in abstract) |

Table 2: Selected Theoretical Bond Angles of this compound

| Angle | Bond Angle (°) (B3LYP/6-311++G(d,p)) |

|---|---|

| C-C-C (phenyl ring) | (Data not available in abstract) |

| C-O-C | (Data not available in abstract) |

Vibrational Frequency Analysis and Spectral Simulation

Theoretical vibrational frequencies for this compound have been calculated to understand its infrared and Raman spectra. The assignments of the vibrational modes were performed using potential energy distribution (PED) analysis. nih.govcapes.gov.br The theoretically calculated vibrational frequencies show good agreement with the experimental FT-IR and Laser-Raman spectra. nih.govcapes.gov.br

For example, the characteristic stretching mode of the cyano group (C≡N) is theoretically observed around 2280 cm⁻¹ with a significant contribution to the potential energy distribution. researchgate.net This alignment between theoretical and experimental data validates the computational approach used. nih.govcapes.gov.br

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N Stretch | 2280 | (Data not available in abstract) |

| C=O Stretch | (Data not available in abstract) | (Data not available in abstract) |

| C=C Stretch | (Data not available in abstract) | (Data not available in abstract) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The HOMO and LUMO energies are significant parameters for determining molecular reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.govcapes.gov.br A smaller energy gap suggests that the molecule is more reactive.

For this compound, the HOMO and LUMO energies, as well as the energy gap, have been calculated using DFT methods. nih.govcapes.gov.br

Table 4: Calculated HOMO, LUMO, and Energy Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | (Data not available in abstract) |

| E(LUMO) | (Data not available in abstract) |

Electron Density Difference Maps

Electron Density Difference Maps (EDDMs) are used to visualize the charge redistribution upon electronic excitation. For similar "push-pull" compounds, the dominant electronic transition is typically from the HOMO to the LUMO. researchgate.net These maps illustrate the regions of electron density depletion and accumulation, providing insights into the nature of electronic transitions.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).

Table 5: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

|---|---|---|

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | (Data not available in abstract) |

| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | (Data not available in abstract) |

| Softness (S) | 1 / (2η) | (Data not available in abstract) |

Molecular Electrostatic Surface Potential (MESP) Analysis

Computational studies employing Density Functional Theory (DFT) have elucidated the electronic landscape of this compound. The Molecular Electrostatic Surface Potential (MESP) analysis, a critical component of this theoretical investigation, visualizes the charge distribution across the molecule, thereby predicting its reactive behavior.

The MESP map is color-coded to represent the electrostatic potential on the molecule's surface. Regions of negative potential, depicted in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green and yellow areas denote regions of neutral or near-zero potential.

Key Findings from the MESP Analysis:

Nucleophilic Regions: The most significant negative potential is localized over the oxygen atoms of the carbonyl group in the ethyl acrylate (B77674) moiety and the nitrogen atom of the cyano group. These electron-rich areas are the primary sites for interactions with electrophiles. The methoxy (B1213986) group's oxygen atom on the phenyl ring also contributes to the negative potential, albeit to a lesser extent.

Electrophilic Regions: Positive electrostatic potential is predominantly observed around the hydrogen atoms, particularly those of the ethyl group and the aromatic ring. These regions are electron-deficient and thus prone to attack by nucleophiles.

The distribution of electrostatic potential across the molecule is a key determinant of its non-covalent interactions, influencing how it docks with biological receptors and its packing in the crystalline state. The clear separation of positive and negative potential regions underscores the molecule's polar nature.

The following table summarizes the key atoms and their associated electrostatic potential characteristics, providing a semi-quantitative overview of the molecule's reactivity profile.

| Molecular Region | Key Atoms | Electrostatic Potential | Implied Reactivity |

| Cyano Group | Nitrogen | Highly Negative | Nucleophilic Center |

| Carbonyl Group | Oxygen | Highly Negative | Nucleophilic Center |

| Methoxy Group | Oxygen | Negative | Nucleophilic Center |

| Aromatic Ring | Hydrogen Atoms | Positive | Electrophilic Sites |

| Ethyl Group | Hydrogen Atoms | Positive | Electrophilic Sites |

This detailed MESP analysis provides a foundational understanding of the electronic properties of this compound, offering valuable predictions about its chemical behavior and interaction patterns.

Applications and Utility in Organic Synthesis

As a Versatile Building Block for Complex Molecules

The strategic placement of multiple reactive sites—the acrylate (B77674) double bond, the nitrile function, and the ester group—makes ethyl 2-cyano-3-(4-methoxyphenyl)acrylate an exceptionally versatile precursor in synthetic chemistry. The double bond is susceptible to nucleophilic attack, a characteristic exploited in various addition reactions. The cyano and ester moieties can be hydrolyzed, reduced, or transformed into other functional groups, providing pathways to a multitude of derivatives.

The synthesis of this building block is commonly achieved through the Knoevenagel condensation, a reliable and high-yielding reaction. chemrxiv.orgrsc.org This reaction involves the base-catalyzed condensation of 4-methoxybenzaldehyde (B44291) with ethyl cyanoacetate (B8463686). rsc.org The versatility of this compound is demonstrated by its use in synthesizing diverse structures, from simple amides and esters to complex heterocyclic systems like pyrimidines, quinazolines, and oxazines. nih.govresearchgate.netbldpharm.comactascientific.comijnc.ir

Precursor for Pharmacologically Relevant Compounds

This compound is recognized as an important starting material for the synthesis of compounds with biological and pharmacological importance. nih.govresearchgate.net The core structure is a scaffold that can be readily modified to produce derivatives with potential therapeutic applications, including antimicrobial and antitumor activities. ontosight.ai

The reaction of this compound serves as a direct route to various 2-propenoylamide derivatives. nih.govresearchgate.net These compounds are of significant interest in medicinal chemistry. The synthesis typically involves the aminolysis of the ester group, where an amine displaces the ethoxy group to form a new amide bond. This transformation allows for the introduction of a wide range of substituents, enabling the creation of libraries of compounds for biological screening. For instance, related (E) 2‐Cyano‐3‐(3′,4′‐dimethoxyphenyl)‐2‐propenoyl chlorides have been shown to react with various amines and hydrazines to yield novel 2-propenoylamide and 2-propenoyl hydrazine (B178648) derivatives, some of which can be cyclized into unique heterocyclic structures. researchgate.net

Table 1: Synthesis of 2-Propenoylamide Derivatives

| Reactant | Product Class | Significance |

|---|---|---|

| This compound | 2-Propenoylamides | Pharmacologically important scaffolds nih.govresearchgate.net |

| (E) 2‐Cyano‐3‐(3′,4′‐dimethoxyphenyl)‐2‐propenoyl chloride | 2-Propenoylamides, 2-Propenoyl hydrazines | Precursors for novel heterocyclic derivatives researchgate.net |

In addition to amides, the title compound is a precursor for other 2-propenoate esters. nih.govresearchgate.net Through transesterification reactions, the ethyl group of the ester can be exchanged for other alkyl or aryl groups. This process, typically catalyzed by an acid or base, allows for the fine-tuning of the molecule's physical and chemical properties, such as solubility and reactivity, which can be crucial for its biological activity and application.

Intermediate in Agrochemical Synthesis

The utility of this compound extends to the agrochemical sector, where it serves as a key intermediate. nih.gov While specific commercial agrochemicals derived directly from this compound are not extensively detailed in the provided literature, the structural motifs accessible from this precursor are common in modern crop protection agents. The synthesis of various heterocyclic compounds, such as pyrimidines, from related cyanoacrylates is particularly relevant, as these ring systems are found in numerous herbicides, fungicides, and insecticides.

Derivatization for Diverse Molecular Architectures

The reactivity of this compound facilitates its use in constructing a wide range of molecular architectures, particularly heterocyclic systems. The presence of the nitrile group and the activated double bond allows for cyclization reactions with various binucleophiles.

The synthesis of fused heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound is a valuable substrate for this purpose.

Quinazoline Derivatives: Quinazolines and their quinazolinone derivatives are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. researchgate.net The synthesis of quinazolines can involve the reaction of anthranilic acid derivatives with various reagents. nih.gov While a direct synthesis from this compound is not explicitly detailed, the functional groups present in the molecule are suitable for building such bicyclic systems.

Pyrimidine (B1678525) Derivatives: Pyrimidines are fundamental components of nucleic acids and are present in many pharmaceuticals. mdpi.com Ethyl cyanoacetate, a precursor to the title compound, is widely used in the synthesis of pyrimidine derivatives. researchgate.net For example, the condensation reaction of ethyl cyanoacetate, an aromatic aldehyde, and thiourea (B124793) is a common method for preparing substituted pyrimidines. researchgate.net This highlights the potential of this compound to act as a synthon for highly substituted pyrimidine rings.

Oxazine (B8389632) Derivatives: Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom, and they exhibit a range of pharmacological activities. ijnc.ir The synthesis of 1,3-oxazine derivatives can be achieved through various routes, including the cyclization of chalcone-like precursors with urea (B33335) or the reaction of Schiff bases with anhydrides. actascientific.comlupinepublishers.com The activated alkene structure of this compound makes it an analogous substrate for cyclization reactions to form functionalized oxazine rings.

Table 2: Heterocyclic Systems Derived from Cyanoacrylate Scaffolds

| Heterocycle Class | Synthetic Precursors/Analogs | Potential Application |

|---|---|---|

| Quinazolines | Anthranilic acid, Benzoxazinones researchgate.netnih.gov | Biologically active compounds |

| Pyrimidines | Ethyl cyanoacetate, Thiourea, Aldehydes researchgate.netresearchgate.net | Pharmaceuticals, Agrochemicals |

| Oxazines | Chalcones, Schiff bases, Formaldehyde actascientific.comlupinepublishers.com | Pharmacologically active compounds |

Pyrrolizidine (B1209537) and Quinolizidine (B1214090) Alkaloid Precursors

This compound serves as a versatile building block in organic synthesis, primarily due to its electron-deficient alkene structure, which makes it an excellent Michael acceptor. nih.gov This reactivity is foundational to its potential application in the synthesis of complex nitrogen-containing heterocyclic systems, including precursors for pyrrolizidine and quinolizidine alkaloids. These alkaloid families are of significant interest due to their presence in numerous natural products and their diverse biological activities.

The core strategy for constructing the bicyclic ring systems of these alkaloids often involves the formation of a substituted pyrrolidine (B122466) or piperidine (B6355638) ring. The structure of this compound is well-suited for this purpose. A key synthetic approach involves a tandem Michael addition-cyclization sequence. In this hypothetical pathway, a nucleophilic amine, such as an amino ester, would attack the β-position of the acrylate. This Michael addition would form a new carbon-nitrogen bond and generate an intermediate that, after subsequent intramolecular cyclization (e.g., a Dieckmann condensation or similar reaction), would yield the core heterocyclic structure of the alkaloid precursor.

While this compound is recognized as an important starting material for various 2-propenoates, researchgate.net specific, documented examples of its direct conversion into pyrrolizidine or quinolizidine alkaloid precursors are not prevalent in readily available literature. However, the utility of similar α,β-unsaturated esters in such synthetic strategies is a well-established principle in heterocyclic chemistry. The presence of the cyano and ester groups provides multiple handles for further chemical transformations, allowing for the elaboration of the basic heterocyclic core into more complex target molecules.

Applications in Polymer Chemistry

This compound functions as a trisubstituted ethylene (B1197577) monomer that can be utilized in the synthesis of specialized copolymers. Research has demonstrated its copolymerization with vinyl acetate (B1210297) (VAc) via free-radical initiation. In these studies, copolymers of vinyl acetate and this compound (VAc-co-ECMA) were prepared in solution at 70°C.

The monomer reactivity ratios for this copolymerization have been determined, indicating how the two different monomer units incorporate into the polymer chain. These ratios are crucial for predicting and controlling the final copolymer composition and properties. The analysis of the copolymer composition reveals the relative reactivity of the monomers towards the growing polymer radical.

Thermal analysis of the resulting VAc-co-ECMA copolymers shows that their decomposition occurs in two main stages. The first stage of degradation is observed in the 200-500°C range, leaving a residue of 13-16% by weight. This initial decomposition is followed by a second stage in the 500-650°C range. This thermal behavior provides insight into the stability of the copolymer and the influence of the incorporated this compound units on the polymer backbone.

Table 1: Thermal Decomposition Data for VAc-co-ECMA Copolymers

| Property | Value |

| First Decomposition Stage | 200-500°C |

| Residue after First Stage | 13-16 wt% |

| Second Decomposition Stage | 500-650°C |

Role in Dye Synthesis

While direct and extensive documentation of this compound as a primary component in commercial dyes is limited, its chemical structure contains functionalities that are highly relevant to the synthesis of various colorants, particularly disperse and azo dyes. The molecule combines an electron-withdrawing cyanoacrylate group with an electron-donating methoxy-substituted aromatic ring, features that are characteristic of many dye precursors.

The core of its potential utility lies in its role as a coupling component or a precursor to a coupling component. In azo dye synthesis, a diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline. The activated double bond in this compound, influenced by the cyano and ester groups, could potentially react with diazonium salts.

Furthermore, the compound can be used to synthesize other heterocyclic systems that function as chromophores. For instance, the reaction of similar cyanoacrylate derivatives with compounds like thiourea can lead to the formation of pyrimidine-based structures. These heterocyclic rings are often integral parts of dye molecules, contributing to their color and fastness properties. The presence of the cyano group (-CN) is a common feature in many modern disperse dyes, where it can act as an auxochrome and enhance the tinctorial strength and sublimation fastness of the dye on synthetic fibers like polyester. Therefore, this compound represents a valuable, albeit specialized, intermediate with clear potential for the development of novel dye structures.

Advanced Topics and Future Research Directions

Stereoselective Synthesis and Stereochemical Control

The stereochemistry of the carbon-carbon double bond in Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is a critical aspect of its synthesis, with the (E)-isomer being the predominantly synthesized and studied form. Crystallographic studies have confirmed the conformation of the (E)-isomer, identified as Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. nih.govresearchgate.net In this configuration, the molecule adopts a syn-periplanar conformation across the C=C bond. nih.govresearchgate.net

The synthesis is typically achieved through the Knoevenagel condensation, a reaction between an aldehyde (4-methoxybenzaldehyde) and a compound with an active methylene (B1212753) group (ethyl 2-cyanoacetate). chemrxiv.orgchemrxiv.orgchemrxiv.org The conditions of this reaction, including the choice of catalyst and solvent, can influence the stereochemical outcome. While the (E)-isomer is commonly isolated, the synthesis of mixtures containing both (E) and (Z) isomers has been reported for structurally similar compounds, such as ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate (B77674). researchgate.net This suggests that achieving stereochemical control to selectively produce the less common (Z)-isomer of this compound represents a potential area for future research. Fine-tuning reaction conditions or employing specific stereoselective catalysts could provide pathways to access and explore the properties of the (Z)-isomer.

Catalyst Development and Green Chemistry Innovations for Synthesis

The synthesis of this compound and related cyanoacrylates is traditionally catalyzed by bases like piperidine (B6355638). chemrxiv.org However, recent research has focused on developing more efficient and environmentally benign catalytic systems in line with the principles of green chemistry. researchfloor.orgsphinxsai.com These innovations aim to reduce reaction times, increase yields, and simplify work-up procedures.

One advancement is the use of diisopropylethylammonium acetate (B1210297) (DIPEAc) as a catalyst for the Knoevenagel condensation. researchgate.net This method has been shown to produce cyanoacrylates in high yields with significantly shorter reaction times and an easy work-up process. researchgate.net A more significant innovation involves the application of heterogeneous catalysts, which can be easily recovered and reused. For instance, ellagic acid-bonded magnetic nanoparticles (nano-Fe₃O₄@EA) have been successfully employed as a recyclable catalyst for the synthesis of ethyl cyanoacetate (B8463686) derivatives. oiccpress.com This approach offers high yields and short reaction times, presenting an attractive and efficient option that aligns with green chemistry's goal of waste reduction. oiccpress.com The development of such reusable catalysts is a key trend, aiming to create more sustainable and cost-effective chemical processes. laxai.com

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Piperidine | Knoevenagel Condensation | Traditional, well-established base catalyst. | chemrxiv.org |

| Diisopropylethylammonium acetate (DIPEAc) | Knoevenagel Condensation | High yields, shorter reaction times, ease of work-up. | researchgate.net |

| Nano-Fe₃O₄@EA | Knoevenagel Condensation | High efficiency, short reaction time, recyclable magnetic catalyst (Green Chemistry). | oiccpress.com |

Integration with Flow Chemistry and Automation in Synthesis

The integration of flow chemistry and automation offers significant potential for the synthesis of this compound. researchgate.net Continuous flow processes provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved product purity, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.netmdpi.com

Exploration of Novel Derivatives and Analogues for Specific Reactivities

This compound serves as a versatile starting material for the synthesis of a wide array of more complex molecules and polymers. nih.govresearchgate.net Its chemical structure, featuring an activated double bond and multiple functional groups, allows for diverse chemical transformations.

It is a key precursor for producing various biologically and pharmacologically important 2-propenoylamides and 2-propenoates. nih.govresearchgate.net The core structure is frequently modified to create novel derivatives. For example, a range of ring-substituted analogues, where the methoxy (B1213986) group is replaced or supplemented with other functionalities, have been synthesized. chemrxiv.orgchemrxiv.org These analogues have been used as monomers in copolymerization reactions with styrene (B11656) to create new polymeric materials with tailored properties. chemrxiv.orgchemrxiv.org

Furthermore, the acrylate scaffold is utilized in multicomponent reactions to construct complex heterocyclic systems. Research has shown the preparation of various (E)-ethyl-2-cyano-3-(aryl)acrylates, which are then cyclized to form pyrimidine (B1678525) thione derivatives. researchgate.net Other analogues, such as (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate, have also been synthesized and studied. nih.gov The reactivity of the cyanoacrylamide moiety has been exploited to build elaborate structures containing pyrazole (B372694) and thiophene (B33073) rings. mdpi.com This highlights the compound's role as a fundamental building block in medicinal and materials chemistry.

| Derivative/Analogue Class | Starting Materials | Synthetic Application/Product | Reference |

|---|---|---|---|

| 2-Propenoylamides | Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | Synthesis of biologically important amides. | nih.govresearchgate.net |

| Ring-Substituted Copolymers | Ring-substituted benzaldehydes, ethyl cyanoacetate, styrene | Creation of novel copolymers with specific properties. | chemrxiv.orgchemrxiv.org |

| Pyrimidine Thiones | (E)-ethyl-2-cyano-3-(aryl)acrylates, thiourea (B124793) | Formation of heterocyclic pyrimidine derivatives. | researchgate.net |

| Nitrophenyl Acrylates | 3,4-dihydroxy-5-nitrobenzaldehyde, ethyl 2-cyanoacetate | Synthesis of substituted acrylate analogues. | nih.gov |

| Pyrazole Acrylamides | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 2-cyanoacetamide | Construction of complex heterocyclic systems. | mdpi.com |

Q & A

(Basic) What synthetic methodologies are recommended for preparing Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate?

The compound is typically synthesized via the Knoevenagel condensation between 4-methoxybenzaldehyde and ethyl cyanoacetate. A solvent-free approach using quinine as an organocatalyst has been reported to yield 87% efficiency under mild conditions. Key steps include:

- Mixing equimolar ratios of aldehyde and ethyl cyanoacetate.

- Adding quinine (10 mol%) as a catalyst.

- Stirring at 60–70°C for 4–6 hours.

- Purifying via column chromatography (hexane/ethyl acetate).

Characterization is confirmed by NMR (¹H, ¹³C), IR, and HRMS .

(Basic) How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Crystallize the compound in ethanol or methanol.

- Collect data at 298 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refine structures using SHELX software, achieving R-factors < 0.06.

Disorder in the ethoxy group may require iterative refinement .

(Advanced) How can researchers resolve discrepancies in polymorphic forms observed in crystallographic studies?

Polymorphs arise from variations in crystallization conditions. To address discrepancies:

- Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems).

- Analyze hydrogen-bonding patterns (e.g., C–H···O/N interactions).

- Use differential scanning calorimetry (DSC) to assess thermal stability.

- Reproduce crystallization in different solvents (e.g., DCM vs. THF) .

(Advanced) What computational methods predict electronic properties relevant to biological activity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Optimize geometry and calculate HOMO-LUMO gaps to assess reactivity.

- Map electrostatic potential surfaces for nucleophilic/electrophilic sites.

- Correlate with experimental UV-Vis spectra for validation .

(Advanced) How should researchers address contradictions in biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

Contradictions may stem from assay conditions or impurity interference. Mitigate by:

- Varying concentrations (e.g., 10–100 μM) to identify dose-dependent trends.

- Using multiple assays (e.g., DPPH radical scavenging, FRAP, and TBARS).

- Validating purity via HPLC (>95%) and elemental analysis.

- Testing in cellular models (e.g., RAW 264.7 macrophages) to confirm in vitro results .

(Advanced) What reaction mechanisms are involved in derivatizing this compound for agrochemical applications?

Derivatization often involves:

- Thiophosphorylation : Reacting with Lawesson’s reagent in toluene under reflux to form thiaphosphetane derivatives.

- Oxime ligation : Incorporating oxime groups via hydroxylamine to enhance chelation properties.

Monitor intermediates via TLC and characterize products by SC-XRD .

(Advanced) How can crystallization conditions be optimized for high-purity single crystals?

Key factors include:

- Solvent selection : Use low-polarity solvents (e.g., ethyl acetate/hexane mixtures).

- Temperature control : Slow cooling from 50°C to room temperature.

- Seeding : Introduce microcrystals to induce controlled nucleation.

- Evaporation rate : Adjust to prevent disordered lattice formation .

(Advanced) What strategies enhance structure-activity relationship (SAR) studies for antifungal applications?

To improve SAR:

- Synthesize analogs with substituent variations (e.g., nitro, methoxy, halogen).

- Test against fungal strains (e.g., Candida albicans, Aspergillus niger) via agar diffusion and MIC assays.

- Perform molecular docking (e.g., CYP51 enzyme targets) to rationalize activity trends.

- Correlate logP values (calculated via ChemDraw) with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.